(Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate

Peptidomimetics Amide bond isosteres Antiviral drug design

(Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate (CAS 404385-37-1, MFCD18831438, C₉H₁₆FNO₃, MW 205.23) is a Boc-protected (Z)-fluoroallylamine building block featuring a geometrically defined Z-fluoroalkene, a primary alcohol, and a tert-butyl carbamate-protected amine. The compound serves as a versatile intermediate in medicinal chemistry, with its Z-fluoroalkene moiety functioning as a cis-amide bond isostere—a critical structural motif for probing peptide conformations in drug design.

Molecular Formula C9H16FNO3
Molecular Weight 205.23 g/mol
Cat. No. B12084706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate
Molecular FormulaC9H16FNO3
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC=C(CO)F
InChIInChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13)/b7-4-
InChIKeyDVEMVHCJYUKOPX-DAXSKMNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate (CAS 404385-37-1) for Stereochemically-Defined Synthetic Applications


(Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate (CAS 404385-37-1, MFCD18831438, C₉H₁₆FNO₃, MW 205.23) is a Boc-protected (Z)-fluoroallylamine building block featuring a geometrically defined Z-fluoroalkene, a primary alcohol, and a tert-butyl carbamate-protected amine . The compound serves as a versatile intermediate in medicinal chemistry, with its Z-fluoroalkene moiety functioning as a cis-amide bond isostere—a critical structural motif for probing peptide conformations in drug design [1]. The compound is cited as an intermediate in synthetic pathways toward vascular adhesion protein-1 (VAP-1) inhibitors [2].

Why E-Isomer or Non-Fluorinated Analogs Cannot Substitute for (Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate


The (Z)-configured fluoroalkene in this compound is not a trivial structural nuance but a pharmacophoric determinant. In fluoroalkene-containing molecules, Z- and E-isomers exhibit functionally divergent biological behaviors: literature precedent demonstrates that (Z)-fluorobutenol is a substrate for adenosine deaminase while the E-isomer is enzymatically inert, and conversely, the E-isomer inhibits HIV-1 replication (IC₅₀ ~100 μM) in ATH8 cells while the Z-isomer is completely inactive [1]. Furthermore, Z-fluoroalkenes specifically mimic cis-amide bonds, whereas E-fluoroalkenes mimic trans-amide bonds, making them non-interchangeable in peptidomimetic design [2]. The Z-isomer is also synthetically scarcer: prior art processes yielded the Z-isomer at only 6.5% compared to 15.6% for the E-isomer, underscoring that procurement of the authentic Z-isomer is non-trivial [3].

Quantitative Differentiation Evidence: (Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate vs. Closest Analogs


Z- vs. E-Fluoroalkene Biological Activity Divergence: All-or-Nothing Functional Switching

The (Z)-fluoroalkene configuration in this compound is functionally non-interchangeable with the E-isomer. Direct experimental evidence from fluorobutenol diastereomers demonstrates that (Z)-fluorobutenol (9a) acts as a substrate for adenosine deaminase, whereas the E-isomer (8a) is completely inert toward the enzyme. Conversely, the E-isomer inhibits HIV-1 replication in ATH8 cells with an IC₅₀ of approximately 100 μM (accompanied by 36% cytotoxicity at 100 μM), while the Z-isomer shows no inhibitory activity [1]. This 'all-or-nothing' stereochemical dependence is a class-level phenomenon in fluoroalkene pharmacology and directly translates to the target compound's utility as a stereochemically pure building block where Z-configuration is mandatory for cis-amide bond mimicry [2].

Peptidomimetics Amide bond isosteres Antiviral drug design Stereochemical pharmacology

Synthetic Yield Scarcity: Z-Isomer Obtained at 6.5% vs. 15.6% for E-Isomer in Prior Art Process

The synthetic accessibility of the Z-isomer is quantitatively inferior to the E-isomer, creating a supply-driven differentiation. In the prior art process disclosed in WO 2013/163675, the Z-configured intermediate (tert-butyl (Z)-3-fluoro-(2-(hydroxymethyl)allylcarbamate, Formula 2b′) was obtained in only 6.5% yield, compared to 15.6% for the corresponding E-isomer (Formula 2a′). The downstream bromo derivatives exhibited similarly skewed yields: 6.2% for the Z-isomer vs. 14.5% for the E-isomer [1]. The improved process in US 2021/0230103 selectively crystallizes the E-isomer with ≥60% yield and ≥99.5% purity, but does not claim corresponding Z-isomer enrichment, implying that Z-selective synthesis remains a greater technical challenge [1]. This scarcity directly impacts procurement cost and lead time for researchers requiring the authentic Z-isomer.

Process chemistry Isomer separation VAP-1 inhibitors Industrial scalability

Physicochemical Property Differentiation: Predicted LogP, Refractive Index, and pKa Distinctions from E-Isomer

The Z- and E-isomers of tert-butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate, while sharing identical molecular formula (C₉H₁₆FNO₃) and molecular weight (205.23), exhibit measurable differences in predicted and computed physicochemical properties that affect chromatographic behavior, formulation, and quality control. The Z-isomer (CAS 404385-37-1) has a computed refractive index of 1.458 versus 1.457 for the E-isomer (CAS 404385-38-2); both share predicted boiling point 318.8±42.0 °C and density 1.104-1.105 g/cm³ . The Z-isomer has a predicted LogP of 1.3568 and pKa of 11.04±0.46 . These subtle but measurable differences in polarity and hydrogen-bonding capacity (TPSA 58.56 for Z-isomer ) translate to distinct chromatographic retention times—a critical factor for analytical method development and purity verification in procurement specifications.

Physicochemical profiling Chromatographic behavior Lipophilicity Quality control

Validated Intermediate Status for VAP-1 Inhibitor Synthesis: Patent-Cited Synthetic Utility

The target compound and its derivatives are explicitly cited in the patent literature as key intermediates in the synthesis of 3-haloallylamine-based vascular adhesion protein-1 (VAP-1/SSAO) inhibitors [1]. The (Z)-configured fluoroallyl carbamate framework serves as the direct precursor to (Z)-(2-(bromomethyl)-3-fluoroallyl)carbamate, which undergoes nucleophilic substitution to generate the pharmacologically active 3-haloallylamine scaffold [1]. This contrasts with non-fluorinated allylamine analogs which lack the metabolic stability and electronic modulation conferred by the vinyl fluoride [2]. The compound's N-Boc protecting group is strategically positioned to enable orthogonal deprotection under acidic conditions (TFA) without affecting the acid-sensitive fluoroalkene, a critical selectivity advantage over Cbz- or Fmoc-protected analogs [3]. The Z-geometry is essential: the resulting haloallylamine inhibitors derive their VAP-1 binding orientation from the cis-configuration of the fluoroalkene pharmacophore [1].

VAP-1 inhibitors SSAO inhibitors Pharmaceutical intermediates Haloallylamine synthesis

Commercial Availability and Purity Benchmarking: Z-Isomer Supply vs. E-Isomer

The Z-isomer is commercially available from multiple vendors with verified purity specifications: Leyan (Catalog 1508767) offers 98% purity ; CheMenu (Catalog CM1075006) provides 95%+ purity ; CymitQuimica (Ref 3D-FM98360) supplies minimum 95% purity, though noting the product as 'Discontinued' as of 2019 . The E-isomer (CAS 404385-38-2) is separately available from Leyan (Catalog 2267990, 98% purity) and AKSci (Catalog 0841FV) . Critically, the Z-isomer is classified as a 'high-end chemical building block' (有机合成砌块) by Shaoyuan Technologies, specifically categorized under both 'alcohols and derivatives' and 'alkenyl halides,' reflecting its dual functional group utility . The MDL number MFCD18831438 uniquely identifies the Z-isomer . The Z-isomer's LogP of 1.3568 influences its chromatographic behavior and solubility profile compared to the E-isomer .

Chemical procurement Building block supply Purity specifications Vendor comparison

Validated Application Scenarios for (Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate Procurement


cis-Amide Bond Peptidomimetic Design Requiring Stereochemically Defined Z-Fluoroalkene Isosteres

In peptidomimetic drug design, replacing a cis-amide bond with a Z-fluoroalkene isostere requires geometrically pure (Z)-configured building blocks. The target compound provides the Z-fluoroalkene framework with orthogonal Boc and alcohol functionalities for further elaboration. As demonstrated in the literature, Z-fluoroalkenes specifically mimic cis-amide geometry while E-fluoroalkenes mimic trans-amide geometry, making the isomers functionally non-substitutable [1]. The compound's primary alcohol handle enables further functionalization (oxidation, esterification, etherification) while the Boc-protected amine allows late-stage deprotection and coupling in convergent synthetic strategies [2].

Synthesis of VAP-1/SSAO Inhibitor Intermediates via Haloallylamine Pathway

The compound serves as the direct precursor to (Z)-(2-(bromomethyl)-3-fluoroallyl)carbamate, a critical intermediate in the synthesis of 3-haloallylamine VAP-1 inhibitors. The synthetic pathway (alcohol → mesylate → bromide → substituted allylamine → VAP-1 inhibitor) is explicitly detailed in WO 2013/163675 and US 2021/0230103 [1]. Researchers developing VAP-1-targeted therapies for inflammatory and metabolic diseases should procure the Z-isomer specifically, as the E-isomer yields geometrically distinct final compounds. The Z-isomer's lower synthetic yield (6.5% in prior art) means procurement planning should account for potential supply constraints and longer lead times [1].

Fluorinated Building Block for Parallel Medicinal Chemistry and DNA-Encoded Library (DEL) Synthesis

The compound's dual functional groups (Boc-amine and primary alcohol) and its moderate LogP (1.3568) make it suitable as a fluorinated building block in parallel synthesis and DEL applications [1]. The Z-fluoroalkene introduces conformational constraint and metabolic stability not achievable with non-fluorinated analogs [2]. The 98% purity specification from major suppliers [1] supports direct use in library synthesis without additional purification. The compound's classification as a 'high-end organic synthesis building block' by specialty chemical suppliers confirms its positioning for advanced medicinal chemistry applications .

Mechanistic Probe for Studying Fluorine Stereoelectronic Effects in Enzyme-Substrate Interactions

As demonstrated by the class-level evidence from fluorobutenol diastereomers, Z- and E-fluoroalkenes exhibit dramatically different enzyme recognition profiles—one isomer acting as a substrate while the other is completely inert [1]. This stereochemical discrimination makes the target compound a valuable mechanistic probe for studying how fluoroalkene geometry affects binding to target proteins, particularly amine oxidases and adenosine deaminase family enzymes. The Boc group enables facile conversion to the free amine for direct biological testing, while the alcohol provides a handle for installing reporter groups (fluorophores, biotin) or for further structural diversification [2].

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